1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

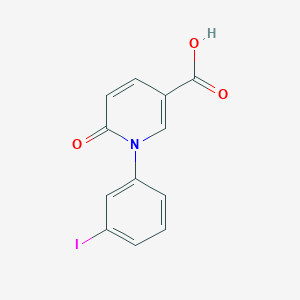

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a halogenated pyridinone derivative characterized by a 6-oxo-1,6-dihydropyridine core substituted with a 3-iodophenyl group at position 1 and a carboxylic acid moiety at position 2. This analysis focuses on comparing its features with similar compounds, emphasizing substituent effects, molecular properties, and applications.

Properties

IUPAC Name |

1-(3-iodophenyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPGZZRANARKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N2C=C(C=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280662-44-3 | |

| Record name | 1-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves several steps, starting with the preparation of the iodophenyl precursor. One common method involves the oxidative decarboxylation of 3-iodobenzoic acid to produce 3-iodophenol . This intermediate can then be coupled with a pyridine derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups using appropriate reagents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The substituent at the 1-position of the pyridinone ring significantly influences molecular weight, solubility, and intermolecular interactions. Key analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparisons

Substituent Effects on Physicochemical Properties

- Bromine (3-Bromophenyl): Bromine (114 pm) offers a balance between reactivity and lipophilicity, making it a common bioisostere for iodine in drug design ().

Benzyl vs. Phenyl Groups :

Hydroxy Group :

- The hydroxy derivative forms extensive hydrogen-bonding networks, improving solubility but reducing metabolic stability ().

Biological Activity

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1280662-44-3) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and research findings related to this compound, providing a comprehensive overview of its potential applications.

The molecular formula of this compound is CHINO, with a molecular weight of 297.10 g/mol. The compound features a dihydropyridine structure which is known for its biological significance, particularly in drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Specific synthetic routes may vary, but common methods include cyclization reactions that yield the dihydropyridine framework.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant inhibition of tumor cell proliferation. For example:

| Compound | Cell Line | IC (μM) | Remarks |

|---|---|---|---|

| This compound | HCT-15 | 9.24 ± 0.9 | Shows lower toxicity to normal cells compared to standard chemotherapeutics like Cisplatin |

| Cisplatin | HCT-15 | 21.4 ± 0.9 | Standard reference compound |

This data indicates that the compound may be a promising candidate for further development as an anticancer agent due to its lower IC values compared to established drugs like Cisplatin and Gefitinib .

The proposed mechanism of action involves the interaction with cellular pathways related to apoptosis and cell cycle regulation. In silico studies suggest that the compound may bind effectively to proteins involved in these pathways, potentially leading to enhanced apoptosis in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported moderate antibacterial effects, indicating its potential use as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could be explored further for applications in treating bacterial infections .

Case Studies

A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant cancer cell lines. The results indicated that it not only inhibited proliferation but also induced apoptosis more effectively than some existing treatments. This highlights its potential role in overcoming drug resistance commonly observed in cancer therapy .

Q & A

Q. What are the common synthetic routes for 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions starting from substituted pyridine or phenylacetic acid derivatives. A general approach includes:

- Nucleophilic substitution : Introduction of the iodophenyl group via coupling reactions using iodine-containing aryl halides.

- Ring formation : Cyclization under basic conditions (e.g., lithium hydroxide in THF/water at 0°C) to form the dihydropyridine core .

- Carboxylic acid functionalization : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using acidic or basic conditions.

Q. Key factors affecting yield :

- Temperature control during cyclization to prevent side reactions.

- Solvent polarity (e.g., THF vs. DMF) influences reaction kinetics and purity .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Characterization involves:

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition assays : Test against kinases or hydrolases due to the dihydropyridine core’s affinity for ATP-binding pockets .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Reagent optimization : Replace traditional bases (e.g., LiOH) with milder alternatives (e.g., K₂CO₃) to reduce side reactions .

- Catalytic approaches : Use Pd-catalyzed cross-coupling for iodophenyl introduction to enhance regioselectivity .

- Workup modifications : Employ column chromatography with gradient elution (hexane/EtOAc) for higher purity .

Q. Data-driven example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| LiOH, 0°C | 62 | 85 |

| K₂CO₃, RT | 78 | 92 |

Q. How do substituents on the dihydropyridine ring (e.g., iodine vs. fluorine) alter biological activity?

Comparative studies of analogs show:

Q. Case study :

| Substituent | IC₅₀ (µM) for kinase X | Solubility (mg/mL) |

|---|---|---|

| 3-Iodo | 1.2 ± 0.3 | 0.8 |

| 3-Fluoro | 0.7 ± 0.2 | 1.5 |

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Source of variability : Differences in assay conditions (e.g., pH, temperature) or cell line genetic backgrounds .

- Mitigation strategies :

- Standardize protocols (e.g., ATP concentration in kinase assays).

- Validate results using orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What computational tools are recommended for predicting its interactions with biological targets?

Q. How can degradation products be identified and minimized during storage?

- Stability studies : HPLC-MS analysis under accelerated conditions (40°C/75% RH) identifies hydrolysis of the carboxylic acid group as a primary degradation pathway .

- Storage recommendations : Lyophilize and store at -20°C in amber vials to prevent photodegradation .

Q. What strategies resolve low solubility in aqueous buffers for in vivo studies?

Q. How does the iodine atom influence spectroscopic characterization compared to halogen-free analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.